molecular formula C15H14Cl2 B14583484 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- CAS No. 61603-52-9

1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-

Cat. No.: B14583484
CAS No.: 61603-52-9
M. Wt: 265.2 g/mol
InChI Key: YZYAUISYCDXMKS-UHFFFAOYSA-N
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Description

1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- is a complex organic compound characterized by its unique cyclopropane ring fused to an anthracene structure. This compound is notable for its dichloro substitution, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- typically involves the cyclopropanation of an anthracene derivative. This can be achieved through the reaction of anthracene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The dichloro substitution can enhance its binding affinity and specificity, leading to modulation of biological pathways. The compound may exert its effects through covalent bonding or non-covalent interactions, depending on the nature of the target.

Comparison with Similar Compounds

  • 1H-Cycloprop[e]azulene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-
  • 1H-Cyclopropa[a]naphthalene, 1a,2,6,7,7a,7b-hexahydro-1,1,7,7a-tetramethyl-

Comparison: 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- is unique due to its specific dichloro substitution and cyclopropane ring fused to an anthracene structure. This imparts distinct chemical reactivity and potential biological activity compared to similar compounds, which may have different substituents or ring structures.

Properties

CAS No.

61603-52-9

Molecular Formula

C15H14Cl2

Molecular Weight

265.2 g/mol

IUPAC Name

13,13-dichlorotetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),3,5,7-tetraene

InChI

InChI=1S/C15H14Cl2/c16-15(17)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)15/h1-4,13-14H,5-8H2

InChI Key

YZYAUISYCDXMKS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Cl)Cl)CC3=C1CC4=CC=CC=C4C3

Origin of Product

United States

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